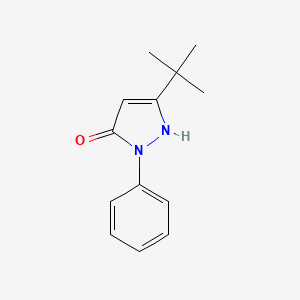
3-tert-butyl-1-phenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is an organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a tert-butyl group and a phenyl group attached to the pyrazolone ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of a hydrazine derivative with an appropriate diketone. One common method involves the reaction of tert-butyl hydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives with different functional groups, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Pyrazolones are known for their anti-inflammatory and analgesic properties, making this compound of interest in pharmaceutical research.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
5-(tert-Butyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one: Has a methyl group on the phenyl ring, which can influence its chemical properties.
Uniqueness
The presence of both the tert-butyl and phenyl groups in 5-(tert-Butyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one makes it unique in terms of its steric and electronic properties. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-tert-butyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
InChI Key |
UYIWWAIQDLOQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2=CC=CC=C2 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


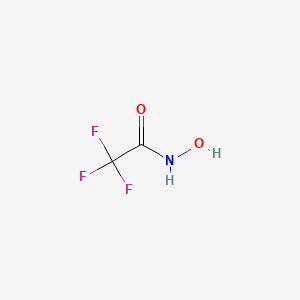
![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)

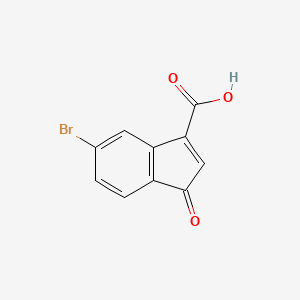
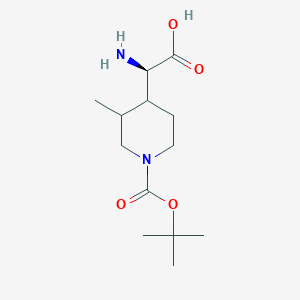

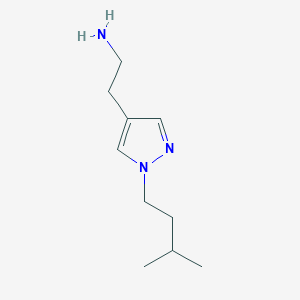
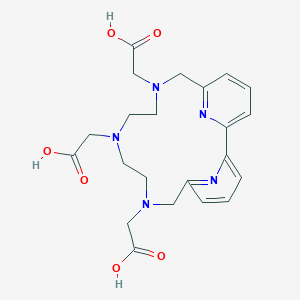


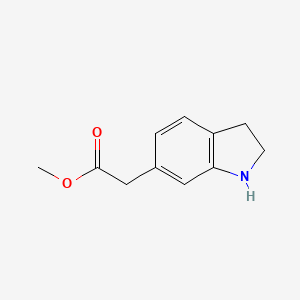
![6-Bromo-5-methylimidazo[1,5-a]pyridine](/img/structure/B15225436.png)
![2-(Ethylsulfonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B15225437.png)
